Thiobarbital

Description

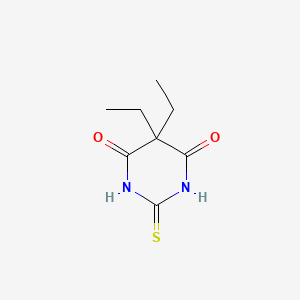

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVNJRROSLYGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=S)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227810 | |

| Record name | Thiobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-32-7 | |

| Record name | 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-diethyl-2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FNF051KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Thiobarbital on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of thiobarbital with γ-aminobutyric acid type A (GABA-A) receptors. It delves into the binding characteristics, allosteric modulation, and functional consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Modulation and Direct Agonism

This compound, a member of the barbiturate class of drugs, exerts its primary effects on the central nervous system by modulating the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. The mechanism is twofold:

-

Positive Allosteric Modulation: At clinically relevant concentrations, this compound binds to a site on the GABA-A receptor that is distinct from the binding site of the endogenous ligand, GABA.[1] This allosteric binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl⁻) ion channel.[2] This prolonged channel opening leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, a potentiation of the inhibitory postsynaptic potential.

-

Direct Agonism: At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[2][3] This "GABA-mimetic" effect contributes to its sedative and hypnotic properties. However, studies comparing thiopental (a this compound) and pentobarbital suggest that while they share a common mechanism for GABA modulation, their direct agonistic effects might occur through independent mechanisms.[4][5]

The binding site for barbiturates is located within the transmembrane domains of the GABA-A receptor subunits, at the interface between subunits.[3] The specific subunit composition of the receptor, particularly the type of α and β subunits, significantly influences the affinity and efficacy of barbiturates.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of thiopental, a representative this compound, with GABA-A receptors.

| Parameter | Drug | Receptor Subtype | Value | Condition | Reference |

| EC₅₀ (Potentiation) | (-)-S-thiopentone | α₁β₂γ₂ | 26.0 ± 3.2 µM | In the presence of 3 µM GABA | [2] |

| rac-thiopentone | α₁β₂γ₂ | 35.9 ± 4.2 µM | In the presence of 3 µM GABA | [2] | |

| (+)-R-thiopentone | α₁β₂γ₂ | 52.5 ± 5.0 µM | In the presence of 3 µM GABA | [2] | |

| Potentiation Ratio | Thiopental (50 µM) | Native (rat spinal dorsal horn) | 2.38 ± 0.15 | In the presence of 10 µM GABA | [6] |

| Direct Activation | (-)-S-thiopentone (100 µM) | α₁β₂γ₂ | 13% of maximal GABA potentiation | - | [2] |

| (+)-R-thiopentone (100 µM) | α₁β₂γ₂ | 5% of maximal GABA potentiation | - | [2] |

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound Action

The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential effects of thiopental and pentobarbital on spinal GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis | PLOS One [journals.plos.org]

A Technical Guide to the Synthesis of Novel Thiobarbital Derivatives for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis, experimental protocols, and biological evaluation of novel thiobarbital derivatives. This compound, a sulfur-containing analog of barbituric acid, and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1] Historically recognized for their effects on the central nervous system (CNS) as sedatives, hypnotics, and anticonvulsants, recent research has unveiled their potential in other therapeutic areas, including as anticancer, α-glucosidase inhibitory, and xanthine oxidase inhibitory agents.[2][3][4]

The core structure of this compound allows for extensive chemical modification, particularly at the C5 position and the N1/N3 atoms of the pyrimidine ring. These modifications significantly influence the resulting compound's physicochemical properties and pharmacological activity. This guide details established synthetic pathways, provides specific experimental protocols, and presents quantitative biological data to facilitate further research and development in this promising field.

Mechanism of Action

This compound derivatives primarily exert their CNS effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[5][6] Unlike benzodiazepines, which increase the frequency of the channel opening, thiobarbiturates increase the duration for which the chloride ion channel is open.[6][7][8] This leads to a prolonged influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of the inhibitory effect of GABA, resulting in CNS depression.[5][7] At higher concentrations, they can also directly activate the receptor, contributing to their anesthetic properties.[7] Some derivatives also exhibit inhibitory effects on excitatory AMPA and kainate receptors.[8]

Core Synthetic Methodologies

The synthesis of this compound derivatives typically revolves around two primary strategies: the condensation of thiourea with a malonic acid derivative and the subsequent modification of the resulting thiobarbituric acid core, often via Knoevenagel condensation.

-

Thiourea Condensation: This is the foundational method for creating the thiobarbiturate heterocyclic ring. It involves the reaction of thiourea (or a substituted thiourea) with a diethyl malonate derivative in the presence of a strong base, such as sodium ethoxide. The choice of the substituted diethyl malonate directly determines the initial substituents at the C5 position of the this compound ring.[9][10]

-

Knoevenagel Condensation: To introduce further diversity, particularly aryl or vinyl groups at the C5 position, the Knoevenagel condensation is widely employed. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with the active methylene group at the C5 position of a pre-formed thiobarbituric acid.[9][11]

Caption: General workflow for the synthesis of novel this compound derivatives.

Experimental Protocols

The following sections provide detailed experimental procedures adapted from published literature.

Protocol 1: General Synthesis of 5-Substituted-2-Thiobarbituric Acids

This protocol describes the condensation of a substituted diethyl malonate with thiourea to yield a C5-monosubstituted thiobarbituric acid.[10]

Materials:

-

Substituted Diethyl Malonate (1.0 eq)

-

Thiourea (1.2 eq)

-

Sodium metal (2.5 eq)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.

-

Carefully add small pieces of sodium metal to the ethanol and stir until the sodium is completely dissolved, forming sodium ethoxide. This reaction is exothermic.

-

Once the sodium ethoxide solution has cooled, add thiourea and stir for 10-15 minutes until it dissolves.

-

Add the substituted diethyl malonate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Acidify the mixture by slowly adding concentrated HCl until the pH is between 1 and 2. This will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Dry the product in a vacuum oven to obtain the final 5-substituted-2-thiobarbituric acid.

-

Characterize the product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Knoevenagel Condensation for 5-Benzylidene-Thiobarbiturates

This protocol details the synthesis of 5-benzylidene derivatives by reacting thiobarbituric acid with a substituted benzaldehyde.[11]

Materials:

-

Thiobarbituric acid or N,N'-disubstituted thiobarbituric acid (1.0 eq)

-

Substituted Benzaldehyde (1.1 eq)

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

Dissolve the thiobarbituric acid derivative and the substituted benzaldehyde in ethanol in a round-bottomed flask.

-

Add a few drops of piperidine to the solution to act as a basic catalyst.

-

Reflux the reaction mixture for 2-6 hours. Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-benzylidene thiobarbiturate derivative.

-

Confirm the structure using appropriate spectroscopic methods.

Caption: Logical flow of the Knoevenagel condensation reaction for C5 modification.

Quantitative Data on Biological Activity

The therapeutic potential of novel this compound derivatives is demonstrated by their inhibitory activity against various biological targets. The data below, compiled from recent studies, highlights the efficacy of these compounds.

| Compound Class | Target | Key Derivative(s) | IC₅₀ Value (µM) | Reference |

| Thiobarbituric Acid Enamines | α-Glucosidase | Series of enamine derivatives | 264.07 - 448.63 | [2] |

| Bis-thiobarbiturates | Xanthine Oxidase | Most potent bis-thiobarbiturate | 1.79 | [3] |

| Carbohydrate-based Barbital Derivatives | α-Glucosidase | Compound 5t | 48.39 ± 3.32 | [12][13] |

| Carbohydrate-based Barbital Derivatives | α-Glucosidase | Compound 3t | 68.44 ± 2.11 | [12][13] |

| N1,N3-disubstituted Thiobarbiturates | Melanoma Cells (UACC 903) | Compound 2b | Data not quantified as IC₅₀ | [9] |

| N1,N3-disubstituted Thiobarbiturates | Melanoma Cells (CHL-1) | Compound 8b | Data not quantified as IC₅₀ | [9] |

Note: The efficacy of compounds 2b and 8b against melanoma cells was identified as potent, but specific IC₅₀ values were not provided in the abstract.[9]

Signaling Pathway Visualization

The primary mechanism of action for this compound derivatives involves the potentiation of GABAergic neurotransmission. This interaction occurs at the GABA-A receptor, a ligand-gated ion channel.

Caption: Signaling pathway for this compound derivatives at the GABA-A receptor.

Conclusion and Future Directions

The synthetic versatility of the thiobarbiturate scaffold continues to make it a highly attractive platform for medicinal chemistry and drug discovery. The established condensation and substitution reactions allow for the systematic exploration of structure-activity relationships. As demonstrated by recent findings, novel derivatives show significant promise beyond their traditional role as CNS depressants, with potent activities as enzyme inhibitors and anticancer agents.[2][3][4]

Future research should focus on integrating computational modeling and in silico screening to guide the design of derivatives with enhanced potency and selectivity for specific targets. The exploration of novel bioisosteric replacements and the synthesis of hybrid molecules incorporating the thiobarbiturate core may lead to the development of next-generation therapeutics for a range of diseases. Continued investigation into their mechanisms of action will further elucidate their full therapeutic potential.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis-thiobarbiturates as Promising Xanthine Oxidase Inhibitors: Synthesis and Biological Evaluation [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Thiopental Sodium? [synapse.patsnap.com]

- 7. litfl.com [litfl.com]

- 8. Barbiturate - Wikipedia [en.wikipedia.org]

- 9. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104892528A - A preparing method of 2-thiobarbituric acid derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Thiobarbital

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Thiobarbital. The information is intended to support research, development, and quality control activities involving this thiobarbiturate compound.

Chemical and Physical Properties

This compound, a sulfur-containing analog of barbital, is a barbiturate derivative. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | 5,5-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Synonyms | 5,5-diethyl-2-thiobarbituric acid, this compound | |

| Chemical Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | [1] |

| Melting Point | 180 °C | |

| Water Solubility | 1.364 g/L (at 25 °C) | |

| LogP | 0.98130 | |

| pKa | ~7.6 (inferred from Thiopental) | [2][3] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 2 |

Chemical Structure

This compound possesses a core heterocyclic structure, 2-thiobarbituric acid, substituted at the 5-position with two ethyl groups.

-

SMILES: CCC1(C(=O)NC(=S)NC1=O)CC

-

InChI: InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)[4]

Mechanism of Action

Like other barbiturates, this compound exerts its effects on the central nervous system primarily through its interaction with the GABA-A receptor, a ligand-gated ion channel.

This compound binds to the GABA-A receptor at a site distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the duration of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[2][5]

Mechanism of this compound at the GABA-A Receptor.

Experimental Protocols

Synthesis of this compound

The synthesis of 5,5-diethyl-2-thiobarbituric acid is typically achieved through the condensation of diethyl diethylmalonate with thiourea in the presence of a strong base.[6][7]

General Synthesis Workflow for this compound.

Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in anhydrous ethanol under an inert atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl diethylmalonate and thiourea.

-

Condensation: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,5-diethyl-2-thiobarbituric acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the quantification of this compound in various matrices. The following protocol is a general guideline based on methods for related barbiturates.[8][9][10]

Experimental Workflow for HPLC Analysis of this compound.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for ideal separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 230 nm or 290 nm).[10][11]

-

Temperature: Ambient or controlled column temperature.

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare samples by dissolving them in the mobile phase or a compatible solvent. For biological matrices, a prior extraction step (e.g., liquid-liquid or solid-phase extraction) may be necessary.[11]

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standards and samples.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

This guide provides essential technical information on this compound. For specific applications, further optimization of the experimental protocols may be required. Always adhere to laboratory safety guidelines when handling chemical reagents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. litfl.com [litfl.com]

- 3. FRCA Notes [frcanotes.com]

- 4. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiopental | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Diethyl-2-thiobarbituric acid | 5217-47-0 | Benchchem [benchchem.com]

- 7. CN104892528A - A preparing method of 2-thiobarbituric acid derivatives - Google Patents [patents.google.com]

- 8. Determination of thiopental by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Rapidly, sensitive quantitative assessment of thiopental via forced stability indicating validated RP-HPLC method and its in-use stability activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPTLC method for the assay of thiopental in post-mortem blood in a fatal case of suicide - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiobarbital as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Thiobarbital's action as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors. This compound, a thiobarbiturate derivative, enhances the function of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. This document details the molecular mechanisms of this compound's modulatory effects, presents quantitative data on its potency and efficacy, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study of GABAergic neurotransmission and the development of novel therapeutics targeting GABA-A receptors.

Introduction to this compound and GABA-A Receptor Modulation

This compound, and more specifically its analogue Thiopental, belongs to the barbiturate class of drugs.[1] These compounds are well-established as positive allosteric modulators of GABA-A receptors.[2] Unlike orthosteric agonists that bind directly to the GABA binding site, this compound binds to a distinct allosteric site on the receptor complex.[3] This binding potentiates the effect of the endogenous ligand, GABA, by increasing the duration of the chloride channel opening, leading to an enhanced influx of chloride ions and subsequent hyperpolarization of the neuron.[2] This enhanced inhibitory signaling underlies the sedative, hypnotic, and anesthetic properties of this compound.

At higher concentrations, this compound can also directly activate the GABA-A receptor in the absence of GABA, acting as a GABA-mimetic.[4] Furthermore, its effects can be stereoselective, with the S(-) enantiomer of Thiopental being more potent than the R(+) enantiomer in enhancing GABAergic transmission.[5]

Quantitative Data on this compound's Modulation of GABA-A Receptors

The potency and efficacy of this compound in modulating GABA-A receptor function have been quantified in various studies, primarily through electrophysiological techniques. The following tables summarize key quantitative data for Thiopental, a representative this compound.

Table 1: Potentiation of GABA-Evoked Currents by Thiopental and its Enantiomers on α1β2γ2 GABA-A Receptors

| Compound | GABA Concentration (μM) | EC50 (μM) | Hill Coefficient (nH) | Cell Type | Reference |

| rac-Thiopentone | 3 | 35.9 ± 4.2 | Not Reported | Xenopus oocytes | [6] |

| (-)-S-Thiopentone | 3 | 26.0 ± 3.2 | Not Reported | Xenopus oocytes | [6] |

| (+)-R-Thiopentone | 3 | 52.5 ± 5.0 | Not Reported | Xenopus oocytes | [6] |

| rac-Pentobarbitone | 3 | 97.0 ± 11.2 | Not Reported | Xenopus oocytes | [6] |

| rac-Thiopentone | 15 | Not Reported | Not Reported | Xenopus oocytes | [6] |

| (-)-S-Thiopentone (with BAPTA) | 3 | 20.6 ± 3.2 | Not Reported | Xenopus oocytes | [6] |

| (+)-R-Thiopentone (with BAPTA) | 3 | 36.2 ± 3.2 | Not Reported | Xenopus oocytes | [6] |

Table 2: Direct Activation of GABA-A Receptors by Thiopental

| Compound | Receptor Subtype | EC50 (μM) | Maximal Response (% of GABAmax) | Cell Type | Reference |

| rac-Pentobarbitone | α6β2γ2s | 58 | 150-170 | Xenopus oocytes | [7] |

| rac-Pentobarbitone | α2β2γ2s | 139 | 82 | Xenopus oocytes | [7] |

| rac-Pentobarbitone | α5β2γ2s | 528 | 45 | Xenopus oocytes | [7] |

Note: Data for direct activation by Thiopental is less abundant in the reviewed literature, with more information available for the closely related compound, Pentobarbital.

Signaling Pathway of GABA-A Receptor Modulation by this compound

This compound exerts its effects by binding to an allosteric site on the GABA-A receptor, which is distinct from the GABA binding site located at the interface of the α and β subunits. This binding event induces a conformational change in the receptor that increases the mean open time of the chloride channel in response to GABA binding. The result is an augmented influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a more profound inhibitory postsynaptic potential (IPSP).

Caption: Signaling pathway of this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the potentiation of GABA-evoked currents by this compound in a heterologous expression system.

Objective: To determine the EC50 of this compound for the potentiation of GABA-activated currents in cells expressing specific GABA-A receptor subtypes.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably or transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Recording Equipment: Patch-clamp amplifier, digitizer, microscope with manipulators, perfusion system.

-

Electrodes: Borosilicate glass capillaries (1.5 mm outer diameter).

-

External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.

-

GABA Stock Solution: 100 mM in deionized water.

-

This compound Stock Solution: 10-100 mM in DMSO.

Methodology:

-

Cell Culture: Culture transfected cells on glass coverslips in a 35 mm dish. Use cells 24-48 hours post-transfection.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording:

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Approach a cell with the recording pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at -60 mV.

-

-

Drug Application:

-

Establish a stable baseline response by applying a low concentration of GABA (EC5-EC20) for 2-5 seconds at regular intervals (e.g., every 60 seconds).

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Ensure a sufficient washout period between applications to allow the receptor to recover.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

-

Calculate the percentage potentiation for each this compound concentration.

-

Plot the percentage potentiation against the this compound concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

-

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound's effect on GABA-A receptors.

Radioligand Binding Assay: Competitive Binding

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the barbiturate binding site on the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand that binds to the barbiturate site.

Materials:

-

Receptor Source: Synaptic membranes prepared from rat or mouse brain tissue, or membranes from cells expressing recombinant GABA-A receptors.

-

Radioligand: A suitable radiolabeled ligand for the barbiturate site, such as [3H]-pentobarbital or a ligand that binds to a site allosterically coupled to the barbiturate site, like [35S]TBPS.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of an unlabeled barbiturate (e.g., 100 μM Pentobarbital).

-

This compound Solutions: A range of concentrations of unlabeled this compound.

-

Filtration System: Cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Methodology:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled Pentobarbital.

-

Competitive Binding: Membranes + Radioligand + Varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Conclusion

This compound is a potent positive allosteric modulator of GABA-A receptors, acting to enhance inhibitory neurotransmission. Its mechanism of action, characterized by an increase in the duration of chloride channel opening, has been extensively studied using electrophysiological and radioligand binding techniques. The quantitative data presented in this guide highlight its potency, which can be influenced by factors such as stereochemistry and receptor subunit composition. The detailed experimental protocols provided herein offer a foundation for the further characterization of this compound and other novel GABA-A receptor modulators. A thorough understanding of the interaction of compounds like this compound with specific GABA-A receptor subtypes is crucial for the development of safer and more effective therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. Sodium thiopental - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Thiopental Sodium? [synapse.patsnap.com]

- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of gamma-aminobutyric acid A receptor function by thiopental in the rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Thiobarbital on Hippocampal Sharp Wave-Ripple Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro effects of thiobarbital, specifically thiopental, on hippocampal sharp wave-ripple (SWR) complexes. SWRs are crucial neural network phenomena implicated in memory consolidation, and their modulation by anesthetic agents such as this compound offers valuable insights into the mechanisms of anesthesia-induced amnesia. This document summarizes key quantitative data from electrophysiological studies, details experimental protocols for replicating these findings, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of action for this compound's effects on SWRs is the potentiation of GABA-A receptor-mediated inhibition. At clinically relevant concentrations, thiopental significantly disrupts the incidence and characteristics of SWRs without directly affecting excitatory glutamatergic transmission.

Introduction to this compound and Hippocampal SWRs

This compound is a class of barbiturate drugs, with thiopental being a prominent member used for the induction of general anesthesia.[1][2] These compounds are known to cause amnesia, and their effects on hippocampal network activity are of significant interest to neuroscientists and drug development professionals. The hippocampus is a brain structure critical for memory formation and consolidation. During periods of behavioral immobility and slow-wave sleep, the hippocampus generates high-frequency oscillations known as sharp wave-ripple complexes (SWRs).[3][4] These events are thought to represent the neural substrate for the transfer of information from the hippocampus to the neocortex, a process vital for long-term memory storage.[4][5] Understanding how this compound modulates SWRs can elucidate the mechanisms behind its anesthetic and amnesic properties.

Quantitative Effects of Thiopental on SWR Properties

In vitro studies using hippocampal slice preparations have allowed for a detailed quantitative analysis of thiopental's effects on SWRs. The following tables summarize the key findings from this research.

Table 1: Effects of Thiopental on SWR Incidence and Duration

| Concentration (μM) | Change in Inter-Event Period | Change in SWR Duration/Half-Width | Reference |

| 25 | Not specified | Not specified | [6] |

| 50 | Increased by ~70% | Increased by 35-90% | [6] |

| 100 | Increased | Increased by 35-90% | [6] |

| 200 | Increased by ~430% | Increased by 35-90% | [6] |

Table 2: Effects of Thiopental on Ripple Characteristics and SWR Synchrony

| Concentration (μM) | Change in Ripple Number & Duration | Change in Ripple Frequency | Change in SWR Synchrony (CA1) | Reference |

| 25 | Reduced by 20 ± 5% | No significant effect | Not specified | [6] |

| 50 | Reduced | No significant effect | Reduced by 19 ± 12% | [6] |

| 100 | Reduced | No significant effect | Reduced | [6] |

| 200 | Reduced | No significant effect | Reduced | [6] |

Experimental Protocols

The following sections detail the methodologies used to investigate the in vitro effects of this compound on hippocampal SWRs.

Hippocampal Slice Preparation

-

Animal Model: Experiments are typically performed using young adult rodents (e.g., mice or rats).[7]

-

Anesthesia and Brain Extraction: The animal is deeply anesthetized, and the brain is rapidly removed and placed in an ice-cold cutting solution.[7]

-

Slicing: Horizontal or coronal hippocampal slices (typically 400-450 µm thick) are prepared using a vibratome.[7]

-

Recovery: Slices are transferred to an interface-type holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 (carbogen) at 32-35°C for a recovery period of at least 3-6 hours.[7][8] This extended recovery period is crucial for the reliable expression of spontaneous SWRs.[8]

Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF) for SWR Recording

| Compound | Concentration (mM) |

| NaCl | 124 |

| KCl | 3 |

| MgSO₄ | 2 |

| CaCl₂ | 2 |

| NaH₂PO₄ | 1.25 |

| NaHCO₃ | 26 |

| Glucose | 10 |

Note: The exact composition may vary slightly between studies. The solution is continuously bubbled with carbogen (95% O2, 5% CO2) to maintain oxygenation and a physiological pH.

Electrophysiological Recording

-

Recording Chamber: Slices are transferred to a submerged-style recording chamber continuously perfused with carbogenated aCSF at a temperature of 32-34°C. Perfusion of both sides of the slice is recommended for optimal viability and SWR expression.[3][8]

-

Local Field Potential (LFP) Recordings: Extracellular field potentials are recorded from the CA1 pyramidal cell layer using glass microelectrodes filled with aCSF.

-

Data Acquisition: Signals are amplified, filtered (e.g., band-pass filtered between 1-500 Hz for SWRs and 150-300 Hz for ripples), and digitized for offline analysis.

-

Drug Application: Thiopental is dissolved in a stock solution and then diluted to the final desired concentration in the aCSF. The drug is applied to the slice via the perfusion system.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action on Hippocampal Neurons

Thiopental's primary mechanism of action is the potentiation of GABA-A receptor-mediated inhibitory neurotransmission.[9][10][11] It increases the duration of GABA-A channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the postsynaptic neuron. This enhanced inhibition is thought to disrupt the precise network timing required for the generation and propagation of SWRs. Studies have shown that thiopental does not significantly affect NMDA or AMPA receptor-mediated excitatory synaptic transmission at concentrations that are effective in modulating SWRs.[6][9]

Caption: this compound's signaling pathway in hippocampal neurons.

Experimental Workflow for In Vitro SWR Studies

The following diagram outlines the typical workflow for investigating the effects of a compound like this compound on hippocampal SWRs in vitro.

Caption: Experimental workflow for in vitro SWR recordings.

Discussion and Conclusion

The evidence from in vitro studies strongly indicates that this compound, at clinically relevant concentrations for anesthesia and sedation, significantly disrupts hippocampal sharp wave-ripple complexes.[6] The primary mechanism is the enhancement of GABA-A receptor-mediated inhibition, which leads to a reduction in the incidence and synchrony of SWRs, as well as a decrease in the number of associated ripple oscillations.[6] Notably, these effects occur without a direct impact on excitatory synaptic transmission mediated by NMDA and AMPA receptors.[6][9]

These findings have important implications for understanding the neurophysiological basis of anesthesia-induced amnesia. By disrupting the SWR activity that is critical for memory consolidation, this compound may interfere with the transfer of newly acquired information to long-term storage in the neocortex. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms, serving as a valuable resource for researchers and professionals in the fields of neuroscience and drug development. Further research can build upon these methodologies to explore the effects of other anesthetic agents and to develop new compounds with more targeted effects on memory and consciousness.

References

- 1. Sodium thiopental - Wikipedia [en.wikipedia.org]

- 2. Hypnotic - Wikipedia [en.wikipedia.org]

- 3. An Approach for Reliably Investigating Hippocampal Sharp Wave-Ripples In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of sharp wave-ripple complexes in vitro and reorganization of hippocampal networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. At clinically relevant concentrations the anaesthetic/amnesic thiopental but not the anticonvulsant phenobarbital interferes with hippocampal sharp wave-ripple complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective synaptic actions of thiopental and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [GABAergic mechanisms of the function of hippocampal-reticulo-neocortical system structures of the brain under thiopental anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the anticonvulsant potential of Thiobarbital compounds

An In-depth Technical Guide to the Anticonvulsant Potential of Thiobarbital Compounds

This guide provides a comprehensive overview of the research into the anticonvulsant properties of this compound compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into their mechanism of action, experimental evaluation, and structure-activity relationships.

Introduction

This compound compounds, derivatives of thiobarbituric acid, represent a significant class of central nervous system (CNS) depressants.[1] They are structurally related to barbiturates, with a sulfur atom replacing an oxygen atom at the C2 position of the pyrimidine ring.[2] This structural modification influences their pharmacokinetic and pharmacodynamic properties. While barbiturates like phenobarbital have a long history in epilepsy treatment, research into this compound derivatives continues to explore novel candidates with potentially improved efficacy and safety profiles.[1][3][4] The investigation into these compounds is driven by the need for new antiepileptic drugs (AEDs) to address drug-refractory epilepsy and to offer alternatives with fewer side effects.[5]

Mechanism of Action: GABAergic Modulation

The primary mechanism underlying the anticonvulsant effect of this compound compounds is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[6][7]

Key aspects of their mechanism include:

-

Positive Allosteric Modulation: Thiobarbitals bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[3][6] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) ion channel opening.[7][8][9]

-

Increased Inhibitory Postsynaptic Potential: The prolonged opening of the chloride channel leads to an increased influx of Cl⁻ ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing a CNS depressant and anticonvulsant effect.[7]

-

Direct Agonism at High Concentrations: At higher, supra-clinical concentrations, some barbiturates can directly activate the GABA-A receptor even in the absence of GABA.[8][10]

-

Inhibition of Excitatory Receptors: In addition to their effects on GABA-A receptors, barbiturates can also block excitatory AMPA and kainate receptors, which contributes to their overall CNS depressant activity.[9]

The following diagram illustrates the signaling pathway of GABA-A receptor modulation by this compound compounds.

Experimental Protocols for Anticonvulsant Screening

The anticonvulsant potential of this compound compounds is typically evaluated using a battery of preclinical screening models in rodents. These tests help to determine the efficacy of a compound against different seizure types and to assess its potential for neurotoxicity.[5]

Maximal Electroshock (MES) Test

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][11]

-

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

-

Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

-

Procedure:

-

Animals (typically mice or rats) are administered the test compound, a vehicle control, or a standard drug (e.g., Phenytoin) via a specific route (e.g., intraperitoneal, oral).[12]

-

After a predetermined period to allow for drug absorption, a supramaximal electrical stimulus (e.g., 50-150 mA for 0.2 seconds) is delivered through the electrodes.[13]

-

The animal is observed for the presence or absence of the tonic hindlimb extension.

-

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component. The activity is often expressed as the percentage of animals protected or as an ED₅₀ (median effective dose).

Pentylenetetrazol (PTZ) Seizure Test

The subcutaneous pentylenetetrazol (scPTZ) test is a model used to screen for drugs effective against myoclonic and absence seizures.[5][11]

-

Objective: To evaluate a compound's ability to prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazol.

-

Procedure:

-

Animals are pre-treated with the test compound, vehicle, or a standard drug (e.g., Sodium Valproate).

-

A convulsant dose of PTZ (e.g., 60-70 mg/kg) is injected subcutaneously.[13][14]

-

Animals are observed for a set period (e.g., 30 minutes) for the onset of characteristic seizures (e.g., clonic spasms).[13]

-

-

Endpoint: The endpoint can be the absence of clonic seizures, an increase in the latency to the first seizure, or a reduction in seizure severity.[11]

Neurotoxicity Screening (Rotarod Test)

This test is used to assess motor impairment and potential neurological deficits caused by the test compound, providing an initial indication of its therapeutic index.[12][15]

-

Objective: To measure a compound's effect on motor coordination and balance.

-

Apparatus: A rotating rod (rotarod) apparatus.

-

Procedure:

-

Animals are trained to stay on the rotating rod for a specific duration (e.g., 1-2 minutes).

-

After administration of the test compound, the animals are placed back on the rotarod at specific time intervals.

-

-

Endpoint: The inability of the animal to remain on the rod for the predetermined time is considered an indication of neurotoxicity.

The diagram below outlines the general workflow for preclinical anticonvulsant screening.

Quantitative Data on Anticonvulsant Activity

Studies have evaluated numerous this compound derivatives for their anticonvulsant activity. The substitution pattern at the 5th position of the thiobarbituric acid nucleus plays a crucial role in modulating this activity.[1] The table below summarizes quantitative data from selected studies.

| Compound ID | Test Model | Dose (mg/kg, i.p.) | Anticonvulsant Activity (% Protection) | Reference |

| Compound 5h * | MES | 17.5 | 20% | [1] |

| 25 | 50% | [1] | ||

| 50 | 90% | [1] | ||

| PTZ | 17.5 | 20% | [1] | |

| 25 | 40% | [1] | ||

| 50 | 90% | [1] | ||

| Compound Series 6a-6l | MES | Not Specified | 50% - 70% | [1] |

| PTZ | Not Specified | 40% - 60% | [1] | |

| Thiopental | PTZ | 2.5 | More effective than vehicle | [16] |

| 10 | More effective than Diazepam | [16] | ||

| 20 | More effective than Diazepam | [16] | ||

| Thiopental | PTZ | 25 | Similar to Propofol (50 mg/kg) | [17] |

*Compound 5h: A 2-Thiobarbituric acid derivative with a benzothiazepine moiety substitution.[1]

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound compounds and their anticonvulsant activity is a key area of investigation for designing more potent and safer drugs.

-

Thio vs. Oxo-barbiturates: Compounds containing a 2-thiobarbituric acid nucleus have been found to possess more potent anticonvulsant activity compared to their 2-oxobarbituric acid (barbiturate) counterparts.[1][18]

-

Substitution at C5: The nature of the substituents at the C5 position is a critical determinant of activity.[1][19]

-

Aryl and Heteroaryl Moieties: Incorporating aryl or heteroaryl groups at the C5 position can significantly modulate anticonvulsant activity.[1] For example, the presence of a benzothiazepine moiety has shown better activity than a benzoxazepine moiety.[1]

-

Alkyl Groups: The type of alkyl group at C5 influences the duration of action and activity profile. For instance, in barbiturates, lower alkyl groups are associated with activity against absence seizures, while having one phenyl group tends to direct activity towards generalized tonic-clonic seizures.[19][20]

-

-

Substitution at N1 and N3: Substitution at the nitrogen atoms of the pyrimidine ring can also influence activity.[20]

The following diagram summarizes the key structure-activity relationships for this compound compounds.

Conclusion

This compound compounds continue to be a promising area of research for the development of new anticonvulsant therapies. Their primary mechanism of action through the potentiation of GABA-A receptor-mediated inhibition is well-established. Structure-activity relationship studies have demonstrated that modifications, particularly at the C2 and C5 positions of the thiobarbituric acid ring, can lead to compounds with potent activity in preclinical models of both generalized tonic-clonic (MES) and myoclonic (PTZ) seizures. Future research should focus on optimizing lead compounds to enhance their therapeutic index, exploring their pharmacokinetic profiles, and further elucidating the molecular interactions with the GABA-A receptor to design next-generation anticonvulsants with improved efficacy and safety.

References

- 1. Synthesis and pharmacological evaluation of newer substituted 2-oxo/thiobarbiturinylbenzoxa/thiazepine derivatives as potent anticonvulsant agents. – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Hypnotic - Wikipedia [en.wikipedia.org]

- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiopental | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Thiopental Sodium? [synapse.patsnap.com]

- 8. litfl.com [litfl.com]

- 9. Barbiturate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpp.com [ijpp.com]

- 12. Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anticonvulsant effects of propofol, diazepam, and thiopental, against picrotoxin-induced seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Convulsant, anticonvulsant and anaesthetic barbiturates. In vivo activities of oxo- and thiobarbiturates related to pentobarbitone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. youtube.com [youtube.com]

Thiobarbital's Role in Modulating Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiobarbital, a thiobarbiturate derivative, is a potent modulator of neuronal excitability, primarily exerting its effects through the potentiation of the brain's primary inhibitory neurotransmitter system, mediated by the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, its impact on various ion channels, and the subsequent alterations in neuronal function. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its pharmacological effects to support further research and development in the fields of neuroscience and pharmacology.

Introduction

Neuronal excitability is a fundamental process in the central nervous system (CNS) governed by a delicate balance between excitatory and inhibitory neurotransmission. Dysregulation of this balance can lead to various neurological disorders, including epilepsy, anxiety, and insomnia. Pharmacological agents that can modulate neuronal excitability are therefore of significant therapeutic interest. This compound, a member of the barbiturate class of drugs, has long been recognized for its sedative, hypnotic, and anticonvulsant properties, all of which stem from its profound ability to dampen neuronal activity. This document serves as a technical resource, delving into the core mechanisms of this compound's action on neuronal excitability.

Core Mechanism of Action: GABA-A Receptor Modulation

The principal mechanism through which this compound exerts its inhibitory effects on the CNS is by acting as a positive allosteric modulator of the GABA-A receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a decrease in the likelihood of action potential firing.

This compound binds to a distinct site on the GABA-A receptor complex, allosterically increasing the receptor's affinity for GABA and, most notably, prolonging the duration of the Cl- channel opening in response to GABA binding.[2] This extended period of chloride influx results in a more pronounced and sustained inhibitory postsynaptic potential (IPSP), thereby significantly reducing neuronal excitability. At higher concentrations, this compound can also directly activate the GABA-A receptor in the absence of GABA, a property known as a GABA-mimetic effect.[2]

The modulatory effects of this compound are stereoselective, with the (S)-(-) enantiomer being a more potent potentiator of GABA-A receptor function than the (R)-(+) enantiomer.[2][3] This stereoselectivity is a critical consideration in drug development and understanding the structure-activity relationship of barbiturates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's interaction with its primary molecular targets.

Table 1: Potentiation of GABA-A Receptor Function by this compound and its Enantiomers

| Compound | GABA-A Receptor Subtype | GABA Concentration (µM) | EC50 (µM) | Reference |

| (S)-(-)-Thiopental | α1β2γ2 | 3 | 26.0 ± 3.2 | [2][3] |

| (R)-(+)-Thiopental | α1β2γ2 | 3 | 52.5 ± 5.0 | [2][3] |

| Racemic Thiopental | α1β2γ2 | 3 | 35.9 ± 4.2 | [2][3] |

Table 2: Inhibition of Neuronal Nicotinic Acetylcholine Receptors (nAChRs) by Racemic Thiopental

| nAChR Subtype | Agonist | IC50 (µM) | Reference |

| Neuronal α4β2 | Acetylcholine | 18 ± 2 | [4] |

| Neuronal α7 | Acetylcholine | 34 ± 4 | [4] |

| Muscle αβγδ | Acetylcholine | 20 ± 2 | [4] |

| PC12 cell nAChRs (peak current) | Nicotine | 56.7 | [5] |

| PC12 cell nAChRs (steady-state current) | Nicotine | 7.4 | [5] |

Table 3: Effects of this compound on Voltage-Gated Calcium Channels (VGCCs) and Glutamate Receptors

| Target | Experimental System | Effect | Concentration | Reference |

| VGCCs | Rat hippocampal slices | Attenuation of high K+-induced Ca2+ influx | 50-600 µM (concentration-dependent) | [6] |

| NMDA Receptors | Rat hippocampal slices | Attenuation of NMDA-induced Ca2+ influx | 50-600 µM (concentration-dependent) | [6] |

| NMDA Receptors | Rat hippocampal slices | Attenuation of NMDA-mediated excitotoxicity | 600 µM | [7] |

| AMPA Receptors | Rat hippocampal slices | Attenuation of AMPA-mediated excitotoxicity | 600 µM | [7] |

Visualization of Signaling Pathways and Workflows

This compound's Modulation of the GABA-A Receptor Signaling Pathway

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: A typical workflow for whole-cell patch-clamp electrophysiology.

This compound's Multifaceted Impact on Neuronal Excitability

Caption: this compound's convergent effects on neuronal excitability.

Detailed Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol is adapted for the isolation and culture of hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Trypsin (0.25%)

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

-

37°C water bath and 5% CO2 incubator

Procedure:

-

Euthanize the pregnant rat according to approved animal care protocols and harvest the E18 embryos.

-

Dissect the hippocampi from the embryonic brains in ice-cold HBSS.

-

Transfer the hippocampi to a 15 mL conical tube and wash twice with sterile HBSS.

-

Incubate the tissue in 0.25% trypsin with DNase I at 37°C for 15 minutes.

-

Terminate the trypsinization by adding an equal volume of FBS-containing medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in pre-warmed Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated surfaces at the desired density.

-

Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.

-

Perform a half-media change every 3-4 days.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of GABA-A receptor-mediated currents from cultured hippocampal neurons.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Pipette Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron with the micropipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the membrane potential at -60 mV in voltage-clamp mode.

-

Record baseline currents.

-

Apply GABA at a sub-saturating concentration (e.g., 3 µM) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound to determine its potentiating effect.

-

After recording the response to each concentration, wash out the drugs with the external solution.

-

Analyze the recorded currents to determine the EC50 for this compound's potentiation of the GABA-induced current.

Radioligand Binding Assay for GABA-A Receptor

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the GABA-A receptor using a radiolabeled ligand.

Materials:

-

Rat brain membranes (prepared from whole brain or specific regions like the cortex)

-

[3H]Muscimol (or another suitable GABA-A receptor radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound (as the competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a constant concentration of [3H]Muscimol and a fixed amount of brain membrane protein.

-

To separate sets of tubes, add:

-

Binding buffer only (for total binding).

-

A saturating concentration of unlabeled GABA (for non-specific binding).

-

Increasing concentrations of this compound (for competition).

-

-

Incubate the tubes at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound's primary role in modulating neuronal excitability is unequivocally linked to its potentiation of GABA-A receptor function. By prolonging the duration of GABA-mediated chloride channel opening, it significantly enhances inhibitory neurotransmission, leading to a reduction in neuronal firing. Furthermore, its inhibitory effects on other ion channels, such as neuronal nicotinic acetylcholine receptors and voltage-gated calcium channels, contribute to its overall depressive action on the central nervous system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and to explore the development of novel therapeutics targeting neuronal excitability. The stereoselective nature of its interaction with the GABA-A receptor underscores the importance of considering stereochemistry in the design of future modulators of this critical neurotransmitter system.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of thiopental and its optical isomers on nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of thiopental on neuronal nicotinic acetylcholine receptors and P2X purinergic receptors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential inhibitory effects of thiopental, thiamylal and phenobarbital on both voltage-gated calcium channels and NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of thiopental and propofol on NMDA- and AMPA-mediated glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Application of Thiobarbital in Experimental Seizure Models in Rodents

Abstract: This technical guide provides a comprehensive overview of the use of thiobarbitals, primarily this compound sodium (thiopental), in the context of experimental seizure research in rodent models. Contrary to functioning as proconvulsant agents, thiobarbitals are potent central nervous system depressants with significant anticonvulsant properties. Their primary mechanism involves the positive allosteric modulation of the GABA-A receptor. This document details their mechanism of action, their application in evaluating anticonvulsant efficacy against chemically-induced seizures (e.g., with pentylenetetrazol), relevant experimental protocols, and key pharmacokinetic data. It is intended to serve as a foundational resource for researchers employing these compounds in preclinical epilepsy and neuroscience research.

Introduction: The Role of Thiobarbitals in Seizure Research

Barbiturates, including the thiobarbiturate subclass, are derivatives of barbituric acid that act as central nervous system (CNS) depressants.[1][2] Thiopental, an ultra-short-acting thiobarbiturate, is a principal agent in this class used extensively in research and clinical settings for anesthesia and sedation.[1][3] In the field of epilepsy research, the primary utility of thiobarbitals lies not in the induction of seizures, but in their potent anticonvulsant effects.[1][4][5]

Their mechanism of action, centered on enhancing GABAergic inhibition, makes them valuable tools for:

-

Screening and characterizing the efficacy of potential anti-epileptic drugs (AEDs).

-

Suppressing seizures in models of status epilepticus.[3]

-

Studying the fundamental mechanisms of seizure generation and termination by modulating the seizure threshold.

This guide will elucidate the established methodologies for using thiobarbitals in rodent models to probe the mechanisms of epilepsy and evaluate novel anticonvulsant therapies.

Core Mechanism of Action: GABA-A Receptor Modulation

The primary pharmacological target of thiobarbitals is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast synaptic inhibition in the brain.[2][6][7] An imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is a key factor in the pathophysiology of seizures.[8][9]

Thiobarbitals act as positive allosteric modulators of the GABA-A receptor. Unlike benzodiazepines, which increase the frequency of the chloride channel opening, barbiturates increase the duration of the channel opening.[2][10] At higher concentrations, they can directly gate the channel, even in the absence of GABA.[2][10] This leads to an increased influx of chloride ions (Cl-), hyperpolarization of the neuronal membrane, and a powerful inhibitory effect on neuronal excitability, thus raising the seizure threshold.

In addition to their primary action on GABA-A receptors, barbiturates can also inhibit excitatory AMPA and kainate receptors, further contributing to their CNS-depressant and anticonvulsant effects.[2]

Figure 1: this compound's modulation of the GABA-A receptor complex.

Experimental Applications & Protocols

The most common application of thiobarbitals in seizure research is to challenge a proconvulsant-induced seizure model. The pentylenetetrazol (PTZ) model is widely used for this purpose due to its reliability and relevance to generalized seizures.[11][12]

Protocol: Assessing Anticonvulsant Efficacy Using the PTZ Seizure Model

This protocol aims to determine the ability of a this compound to increase the seizure threshold against a chemical convulsant.

Objective: To measure the increase in the convulsive threshold induced by PTZ following the administration of thiopental.

Materials:

-

Rodents (e.g., Male Wistar rats or C57BL/6 mice).

-

Thiopental Sodium.

-

Pentylenetetrazol (PTZ).

-

Sterile Saline (0.9% NaCl).

-

Administration supplies (syringes, needles for IP injection).

-

Observation chamber.

-

Timer.

Methodology:

-

Animal Acclimation: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Preparation:

-

Reconstitute Thiopental Sodium with sterile water to a known concentration (e.g., 25 mg/mL).[13] Further dilute with sterile saline to achieve the desired dosing volume.

-

Dissolve PTZ in sterile saline to a concentration suitable for administration (e.g., for infusion or a bolus dose).

-

-

Experimental Groups:

-

Group 1: Control (Vehicle - Saline).

-

Group 2: Thiopental (e.g., 30 mg/kg, IP).

-

Additional groups can be used to test different doses of thiopental.

-

-

Procedure:

-

Administer thiopental or saline via intraperitoneal (IP) injection to the respective groups.[4]

-

After a set pretreatment time (e.g., 15-30 minutes), begin the PTZ challenge. This can be done in two primary ways:

-

Intravenous (IV) Infusion: Infuse a solution of PTZ into the tail vein at a constant rate until the first sign of a clonic seizure is observed. The total amount of PTZ infused is the seizure threshold.

-

Subcutaneous (SC) or Intraperitoneal (IP) Bolus: Administer a sub-threshold dose of PTZ (e.g., 30-35 mg/kg in rats) and observe the animal for seizure activity, scoring its severity.[14][15]

-

-

-

Observation and Scoring:

-

Immediately after the PTZ challenge, place the animal in the observation chamber and record seizure activity for 30 minutes.

-

Score seizure severity using a standardized scale, such as the Racine Scale.[16]

-

-

Data Analysis: Compare the seizure threshold (in the IV infusion model) or the mean seizure scores (in the bolus dose model) between the control and thiopental-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in seizure threshold or a decrease in seizure score in the thiopental group indicates an anticonvulsant effect.[4]

Figure 2: Workflow for assessing anticonvulsant efficacy.

Quantitative Data: Dosages and Pharmacokinetics

Accurate dosing is critical for achieving the desired effect without inducing excessive anesthesia or toxicity. Dosages can vary based on the rodent species, strain, and experimental endpoint.

Thiopental Dosage in Rodent Models

| Species | Dose (mg/kg) | Route | Observed Effect / Application | Reference |